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(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid -

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Catalog Number: EVT-15261229
CAS Number:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a compound with significant interest in the fields of medicinal chemistry and biochemistry. This compound is recognized for its structural similarity to amino acids and phenolic compounds, which may contribute to its biological activity. It is classified as an amino acid derivative and is often studied for its potential therapeutic applications.

Source

This compound can be synthesized through various chemical reactions involving starting materials such as phenolic compounds and amino acids. It can also be found in certain natural products, although specific natural sources are not widely documented in current literature.

Classification

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid falls under the category of amino acids and phenolic compounds. Its structural attributes allow it to be classified as both an amino acid derivative and a phenolic derivative, which may influence its reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available phenolic compounds, particularly those with methoxy and hydroxy substituents.
  2. Reactions: Common methods include:
    • Alkylation: The introduction of the propanoic acid moiety through alkylation reactions.
    • Amination: The incorporation of the amino group, often via nucleophilic substitution or reductive amination techniques.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., Lewis acids) to facilitate the desired reactions. The purity and yield of the product are typically assessed using chromatographic techniques such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be represented as follows:

  • Molecular Formula: C₁₀H₁₃N₁O₄
  • Molecular Weight: 211.22 g/mol
  • Structural Representation:
    • The compound features a central propanoic acid backbone with an amino group at one end and a substituted phenolic group at the other.

Data

The compound's structural data can be summarized:

  • InChI Key: A unique identifier that provides information about the chemical structure.
  • SMILES Notation: A line notation that represents the structure in a textual format.
Chemical Reactions Analysis

Reactions

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  3. Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.

Technical Details

Each reaction requires specific conditions, such as temperature control, choice of solvents, and catalysts to optimize yield and selectivity.

Mechanism of Action

Process

The mechanism of action for (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is primarily linked to its interaction with biological systems:

  1. Biological Activity: It may act on specific receptors or enzymes due to its structural similarity to naturally occurring amino acids.
  2. Metabolic Pathways: Once absorbed, it could participate in metabolic pathways that involve amino acids or phenolic compounds, potentially influencing neurotransmitter synthesis or antioxidant activity.

Data

Research indicates that derivatives of this compound exhibit varying degrees of biological activity, which can be quantitatively assessed through in vitro and in vivo studies.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to light yellow powder or crystalline solid.
  2. Melting Point: Ranges from 176 °C.
  3. Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol.

Chemical Properties

  1. pKa Value: Indicates acidity; relevant pKa values suggest behavior in different pH environments.
  2. Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
Applications

Scientific Uses

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has potential applications in several scientific fields:

  1. Pharmaceutical Development: Investigated for potential use in developing new therapeutic agents targeting neurological disorders due to its structural characteristics.
  2. Biochemical Research: Used as a reference standard in studies involving amino acids and phenolic compounds.
  3. Antimicrobial Studies: Some derivatives have shown antimicrobial activity against resistant strains of bacteria, making them candidates for further research into new antibiotics.
Biosynthetic Origins and Precursor Relationships

Microbial Biotransformation of Dietary Polyphenols to Hydroxycinnamic Acid Derivatives

The biosynthetic journey begins with ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous plant polyphenol found in cereal brans, coffee, fruits, and vegetables. This hydroxycinnamic acid derivative serves as the primary precursor for microbial production of the target aminopropanoic acid derivative. Gut microbiota and food-fermenting microorganisms possess specialized enzymatic machinery that transforms ferulic acid through a series of reductive steps:

  • Initial activation: Ferulic acid undergoes enzymatic reduction via phenolic acid reductase (PAR) or cinnamic acid reductase activities, primarily expressed in Firmicutes species
  • Reductive pathway: The transformation follows: Ferulic acid → Dihydroferulic acid → (3S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
  • Stereochemical control: Microbial enzymes exhibit strict enantioselectivity, producing the (S)-isomer exclusively through NADPH-dependent reductive amination

The enzymatic conversion represents a detoxification strategy for microorganisms while simultaneously generating biologically active metabolites. This biotransformation pathway exemplifies how microbial metabolism unlocks novel bioactive compounds from plant precursors that human enzymes cannot process [2] [4] [7].

Table 1: Enzymatic Pathway from Ferulic Acid to (3S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

StepSubstrateProductCatalyzing EnzymeMicrobial GeneraCofactors
1Ferulic acidDihydroferulic acidPhenolic acid reductaseLactobacillus, EubacteriumNADPH
2Dihydroferulic acid(3S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidTransaminase/Reductive aminaseClostridium, BifidobacteriumPyridoxal phosphate, NADPH

Role of Gut Microbiota in Generating (3S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

The human colon functions as a bioreactor where diverse microbial communities metabolize polyphenols that escape upper gastrointestinal absorption. Upon reaching the colon, ferulic acid and its esterified forms undergo microbial liberation and subsequent transformation. Key bacterial species implicated in this metabolic pathway include:

  • Eubacterium ramulus: Expresses phenolic acid reductase for initial reduction
  • Clostridium species: Perform reductive dehydroxylation and amination
  • Bifidobacterium spp.: Contribute to deglycosylation of feruloyl esters
  • Lactobacillus spp.: Produce hydroxycinnamate decarboxylases

The metabolic specialization varies significantly among individuals due to microbiome composition differences, creating substantial interindividual variability in the production of this compound. In vitro fermentation studies with human fecal inocula demonstrate rapid conversion of ferulic acid to the target aminopropanoic acid derivative within 12-24 hours. This microbial metabolite is subsequently absorbed through colonic epithelia, entering portal circulation where it can exert systemic biological effects. The compound's detection in human biological fluids confirms its status as a genuine microbiota-derived metabolite with potential health implications [2] [7] [10].

Table 2: Gut Microbiota Involved in the Production of (3S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Bacterial Species/GeneraEnzymatic ContributionFerulic Acid Conversion EfficiencyOxygen Sensitivity
Eubacterium ramulusPhenolic acid reductase, hydrogenationHigh (85-95%)Strict anaerobe
Clostridium sporogenesReductive deamination, transaminationModerate (60-75%)Strict anaerobe
Bifidobacterium lactisβ-glucosidase (liberating ferulic acid from glycosides)Indirect contributionAnaerotolerant
Lactobacillus plantarumFeruloyl esterase (releasing ferulic acid from dietary fiber)Indirect contributionFacultative anaerobe

Fermentation-Derived Production in Traditional Food Systems

Traditional fermentation practices represent an externalized microbiome metabolism that generates (3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid prior to consumption. Spontaneous fermentation of plant substrates enables diverse microbial communities to perform the complete bioconversion cascade from complex polyphenols to the target amino acid derivative:

  • African fermented beverages: Mabisi (Zambian fermented milk) and Akpan (Benin fermented cereal-dairy blend) contain measurable quantities of the compound
  • Cereal fermentations: Maize, sorghum, and millet-based products show increasing concentrations during 24-72 hour fermentation
  • Vegetable fermentations: Kimchi and sauerkraut contain precursor hydroxycinnamic acids but lower yields due to shorter fermentation

The microbial community dynamics significantly influence production efficiency. Lactobacillus-dominated fermentations favor precursor liberation via esterase activity, while anaerobic Clostridia enrichments drive the reductive amination steps. Traditional fermentation vessels (calabashes, wooden containers) serve as microbial reservoirs through backslopping practices, perpetuating specialized communities adapted to polyphenol transformation. Analytical studies demonstrate 2-3 fold higher concentrations in spontaneously fermented foods compared to pasteurized commercial equivalents, highlighting the metabolic cost of industrialization on bioactive compound profiles [3] [5].

Table 3: Occurrence in Traditional Fermented Foods

Fermented ProductRegionSubstrateDominant MicrobiotaRelative Compound Concentration
MabisiZambiaRaw milkLactococcus, Leuconostoc, yeastModerate (15-25 mg/kg)
AkpanBeninMaize/milk blendLactobacillus, BifidobacteriumHigh (30-45 mg/kg)
MahewuZimbabweMaize mealLactobacillus bulgaricusLow (5-10 mg/kg)
MunkoyoZambiaCereal rootsLactobacillus, SaccharomycesTrace (<5 mg/kg)

Compounds Mentioned in Article

  • (3S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
  • Ferulic acid (4-hydroxy-3-methoxycinnamic acid)
  • Dihydroferulic acid
  • Hydroxycinnamic acid derivatives
  • Polyphenols
  • Phenylpropanoids
  • Cinnamic acid
  • p-Coumaric acid
  • Flavonoids
  • Lignans
  • Stilbenes
  • Gallic acid
  • Caffeic acid
  • Vanillin
  • Capsaicin
  • Quercetin
  • Epicatechin
  • Proanthocyanidins
  • Ellagitannins
  • Anthocyanidins

Properties

Product Name

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

IGHHJKPPALHKMJ-ZETCQYMHSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O

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